(2-Fluorophenyl)methanesulfonamide

Description

The exact mass of the compound (2-Fluorophenyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Fluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

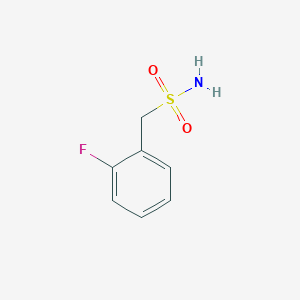

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCPXPGXYVBAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622842 | |

| Record name | 1-(2-Fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-36-2 | |

| Record name | 1-(2-Fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluorophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Fluorophenyl)methanesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorophenyl)methanesulfonamide is a sulfonamide derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.[1] Sulfonamides, as a class, are known for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-tumor properties.[2][3][4] This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of (2-Fluorophenyl)methanesulfonamide, offering valuable insights for researchers engaged in the design and development of new pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Core Chemical Attributes

| Property | Value | Source |

| Molecular Formula | C7H8FNO2S | [5] |

| Molecular Weight | 189.21 g/mol | [5] |

| IUPAC Name | N-(2-fluorophenyl)methanesulfonamide | [5] |

| CAS Number | 98611-90-6 | [5] |

| SMILES | CS(=O)(=O)NC1=CC=CC=C1F | [5] |

| InChIKey | DJLCKPRURZWUOU-UHFFFAOYSA-N | [5] |

Predicted and Experimental Properties

The following table summarizes key computed and, where available, experimental properties of (2-Fluorophenyl)methanesulfonamide. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Details and Implications | Source |

| XLogP3 | 1.1 | A measure of lipophilicity, suggesting moderate membrane permeability. | [5] |

| Hydrogen Bond Donors | 1 | The sulfonamide N-H group can participate in hydrogen bonding interactions with biological targets. | [5] |

| Hydrogen Bond Acceptors | 3 | The two sulfonyl oxygens and the fluorine atom can act as hydrogen bond acceptors. | [5] |

| Rotatable Bond Count | 2 | Indicates a degree of conformational flexibility, which can be important for binding to target proteins. | [5] |

| Topological Polar Surface Area | 54.6 Ų | Suggests good potential for oral bioavailability. | [5] |

| pKa | Not explicitly found, but for sulfonamides, the acidity of the N-H proton is a key determinant of biological activity.[6][7] | The acidity of the sulfonamide proton influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding characteristics. The electron-withdrawing nature of the 2-fluoro substituent is expected to increase the acidity compared to the non-fluorinated analog. |

Synthesis and Reactivity

The synthesis of (2-Fluorophenyl)methanesulfonamide is typically achieved through the reaction of a suitable amine precursor with methanesulfonyl chloride. Understanding the nuances of this reaction is key to optimizing yield and purity.

General Synthetic Pathway

The most common and direct route to N-aryl methanesulfonamides involves the sulfonylation of an aniline derivative.

Caption: General synthesis of (2-Fluorophenyl)methanesulfonamide.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of an N-aryl sulfonamide and can be adapted for (2-Fluorophenyl)methanesulfonamide.

Materials:

-

2-Fluoroaniline

-

Methanesulfonyl Chloride[8]

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality in Experimental Choices

-

Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water, which would lead to the formation of methanesulfonic acid and reduce the yield of the desired product.[9]

-

Use of a Base: The reaction of an amine with a sulfonyl chloride generates one equivalent of HCl. The base is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.

-

Controlled Temperature: The reaction is exothermic. Adding the methanesulfonyl chloride at a low temperature prevents side reactions and ensures a more controlled reaction profile.

Spectral Characterization

The structural elucidation of (2-Fluorophenyl)methanesulfonamide relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the methanesulfonyl group. The aromatic protons will appear as a complex multiplet in the aromatic region, with coupling patterns influenced by the fluorine substituent. The N-H proton will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon and distinct signals for the aromatic carbons. The carbon atoms closer to the fluorine will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom on the aromatic ring.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

S=O stretches: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group are expected in the ranges of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[11]

-

C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 189.21.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a key structural motif in a wide array of approved drugs.[3][4] The introduction of a 2-fluoro substituent can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Therapeutic Areas

-

Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.[2]

-

Anti-inflammatory Agents: Certain sulfonamides exhibit anti-inflammatory activity, for example, by inhibiting cyclooxygenase enzymes.

-

Anticancer Agents: The sulfonamide moiety has been incorporated into various anticancer agents that target different pathways, such as carbonic anhydrase or receptor tyrosine kinases.[3]

-

Antiviral Agents: Some sulfonamides have shown promise as antiviral agents.

Structure-Activity Relationship (SAR) Insights

The 2-fluoro substituent can influence the biological activity of the molecule in several ways:

-

Electronic Effects: The electron-withdrawing nature of fluorine can alter the acidity of the sulfonamide N-H proton, which can be critical for binding to the target enzyme.[6][7]

-

Metabolic Stability: The C-F bond is very strong and can block sites of metabolic oxidation, potentially increasing the half-life of the drug.[1]

-

Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, which may lead to improved binding affinity for its target.

Safety and Handling

(2-Fluorophenyl)methanesulfonamide is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5]

GHS Hazard Statements

-

H301: Toxic if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Precautionary Measures

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5] In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if irritation persists, seek medical attention.[5]

Conclusion

(2-Fluorophenyl)methanesulfonamide is a versatile building block for medicinal chemistry research. Its synthesis is straightforward, and its physicochemical properties can be rationally modulated by the presence of the 2-fluoro substituent. The insights provided in this guide are intended to support researchers in the effective utilization of this compound in the design and development of novel therapeutic agents.

References

- CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents.

-

A convenient synthetic route to sulfonimidamides from sulfonamides - ResearchGate. Available at: [Link]

-

Synthesis of 2- or 4-fluorine-substituted arylamides. Chemistry of Heterocyclic Compounds, 58(8), 647-652. Available at: [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(11), 2533. Available at: [Link]

-

N-(2-Fluorophenyl)methanesulfonamide. PubChem. Available at: [Link]

-

Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (12), 1257-1258. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 117735. Available at: [Link]

-

2-(((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)succinic acid. Veeprho. Available at: [Link]

-

(2-Fluorophenyl)methanesulfonyl chloride. PubChem. Available at: [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2019(2), M1063. Available at: [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 20(9), 16866-16884. Available at: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]

-

How do I interpret my IR NMR and MS spectra of my phytocompounds?. ResearchGate. Available at: [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(11), 1599. Available at: [Link]

-

methanesulfinyl chloride. Organic Syntheses Procedure. Available at: [Link]

-

SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. ResearchGate. Available at: [Link]

-

Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172. Available at: [Link]

-

Methanesulfonyl Chloride. Common Organic Chemistry. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(49), 29443-29453. Available at: [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

N-(4-fluorophenyl)methanesulfonamide. PubChem. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

-

Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[12][13][14]triazines. Bioorganic & Medicinal Chemistry Letters, 20(3), 1129-1132. Available at: [Link]

-

N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. PubChem. Available at: [Link]

-

Methanesulfonyl Chloride: Acute Exposure Guideline Levels. National Center for Biotechnology Information. Available at: [Link]

-

Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 17(2), 113-120. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

Supporting Information Chiral Discrimination of Monosaccharides Derivatized with 2- Fluorophenyl Hydrazine Using 19F NMR Spectro. Available at: [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-Fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 669015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methanesulfonyl Chloride [commonorganicchemistry.com]

- 9. Methanesulfonyl Chloride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents [patents.google.com]

- 13. Volume # 4(143), July - August 2022 — "Synthesis of 2- or 4-fluorine-substituted arylamides" [notes.fluorine1.ru]

- 14. 35980-24-6|N-(4-Fluorophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

(2-Fluorophenyl)methanesulfonamide: A Comprehensive Technical Guide

This guide provides an in-depth technical overview of (2-Fluorophenyl)methanesulfonamide, a fluorinated aromatic sulfonamide of interest in contemporary chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications.

Core Identification and Chemical Structure

(2-Fluorophenyl)methanesulfonamide is a chemical compound with the unique Chemical Abstracts Service (CAS) number 98611-90-6 .[1] Its molecular structure consists of a methanesulfonamide group attached to a 2-fluorophenyl ring.

The fundamental details of this compound are summarized below:

-

IUPAC Name : N-(2-fluorophenyl)methanesulfonamide[1]

-

Molecular Formula : C₇H₈FNO₂S[1]

-

Molecular Weight : 189.21 g/mol [1]

-

Canonical SMILES : CS(=O)(=O)NC1=CC=CC=C1F[1]

-

InChIKey : DJLCKPRURZWUOU-UHFFFAOYSA-N[1]

The presence of the fluorine atom at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and conformational behavior, which in turn can impact its biological activity and metabolic stability.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (2-Fluorophenyl)methanesulfonamide is crucial for its application in experimental settings and for predicting its behavior in biological systems.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 189.21 g/mol | PubChem[1] |

| XLogP3 | 1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 189.02597783 Da | PubChem[1] |

| Topological Polar Surface Area | 54.6 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Spectroscopic data is essential for the unambiguous identification and characterization of (2-Fluorophenyl)methanesulfonamide. Experimentally obtained Nuclear Magnetic Resonance (NMR) spectra are available.[1][2] Computational studies on similar fluorinated compounds can also provide valuable insights into their spectroscopic properties.[3]

Synthesis and Methodology

Proposed Synthetic Workflow

The primary and most direct method for the synthesis of N-aryl sulfonamides is the reaction of an arylamine with a sulfonyl chloride in the presence of a base.

Caption: Proposed synthesis of (2-Fluorophenyl)methanesulfonamide.

Experimental Protocol: General Procedure for N-Arylsulfonamide Synthesis

-

Reactant Preparation : In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Sulfonyl Chloride Addition : Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (2-Fluorophenyl)methanesulfonamide.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against reference spectra.[2]

Potential Applications in Drug Discovery

While specific biological activities for (2-Fluorophenyl)methanesulfonamide are not extensively documented, the broader class of fluorinated sulfonamides has shown significant potential in various therapeutic areas. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[4][5]

As a Scaffold in Kinase Inhibition

The sulfonamide moiety is a common feature in many kinase inhibitors. For instance, derivatives of N-(3-fluorophenyl)acetamide have been investigated as selective Aurora Kinase B (AURKB) inhibitors, a promising target in cancer therapy.[6] The structural similarity suggests that (2-Fluorophenyl)methanesulfonamide could serve as a valuable building block or fragment in the design of novel kinase inhibitors.

Caption: Potential role as a kinase inhibitor scaffold.

In the Development of Ion Channel Modulators

Derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain management.[7] This suggests that the fluorophenyl sulfonamide motif is a viable pharmacophore for developing novel analgesics.

Antimicrobial Applications

Fluorophenyl-containing compounds have also been explored for their antimicrobial properties. For example, 2-fluorophenyl-4,6-disubstituted[1][8]triazines have demonstrated significant activity against various bacteria and fungi.[9] This opens up the possibility of investigating (2-Fluorophenyl)methanesulfonamide and its derivatives as potential anti-infective agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(2-Fluorophenyl)methanesulfonamide is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[1]

-

Skin Irritation (Category 2) : Causes skin irritation.[1]

-

Serious Eye Damage (Category 1) : Causes serious eye damage.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(2-Fluorophenyl)methanesulfonamide, identified by CAS number 98611-90-6, is a fluorinated aromatic sulfonamide with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies. While its specific biological activities require further investigation, the prevalence of the fluorophenyl sulfonamide scaffold in potent kinase inhibitors, ion channel modulators, and antimicrobial agents underscores its importance for further research and development.

References

- (2-CHLOROPHENYL)METHANESULFONAMIDE | 89665-79-2 - Sigma-Aldrich. Sigma-Aldrich.

- Trifluoromethanesulfonamide 95 421-85-2 - Sigma-Aldrich. Sigma-Aldrich.

- N-(2-Fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 669015 - PubChem. PubChem.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. Semantic Scholar.

- (2-fluorophenyl)methanesulfonamide | 919354-36-2 - ChemicalBook. ChemicalBook.

-

Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[1][8]triazines. Bioorganic & Medicinal Chemistry Letters.

- EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents.

- 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - NIH.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. PubMed.

- N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. MDPI.

- Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Comput

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Str

- Bis(trifluoromethanesulfonyl)aniline - Wikipedia. Wikipedia.

- (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE | CAS:24974-71-8 | Atomaxchem.

- (2-Chlorophenyl)methanesulfonamide - Advanced Biochemicals. Advanced Biochemicals.

- N-(2-Fluorophenyl)methanesulfonamide - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase.

Sources

- 1. N-(2-Fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 669015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2-fluorophenyl)methanesulfonamide | 919354-36-2 [amp.chemicalbook.com]

- 9. Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Fluorophenyl)methanesulfonamide: Structural Architecture & Synthetic Protocols

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of (2-Fluorophenyl)methanesulfonamide.

Executive Summary & Structural Disambiguation

Target Molecule: (2-Fluorophenyl)methanesulfonamide Primary CAS: 98611-90-6 (N-linked isomer) | Secondary Context: Benzylic Isomer

In drug discovery, the term "(2-Fluorophenyl)methanesulfonamide" presents a critical structural ambiguity that must be resolved prior to experimentation. It refers to two distinct constitutional isomers with vastly different chemical reactivities and biological profiles. This guide addresses both, with a focus on their specific utility in Fragment-Based Drug Discovery (FBDD).

The Isomeric Distinction

| Feature | Isomer A: N-Linked (Sulfonanilide) | Isomer B: C-Linked (Benzylic Sulfonamide) |

| IUPAC Name | N-(2-Fluorophenyl)methanesulfonamide | 1-(2-Fluorophenyl)methanesulfonamide |

| Structure | ||

| Pharmacophore | Bioisostere for carboxylic acids; weak acidity.[1][2] | Zonisamide analog; Carbonic Anhydrase Inhibitor (CAI) motif. |

| Key Reactivity | Electrophilic aromatic substitution (blocked ortho); N-alkylation. | Benzylic deprotonation; Sulfonamide N-acylation. |

Structural Profile & The "Ortho-Fluorine" Effect

The presence of a fluorine atom at the ortho position (C2) exerts profound electronic and conformational effects on the sulfonamide scaffold.

Conformational Restriction

The ortho-fluorine atom induces a preferred conformation due to dipole-dipole repulsion between the fluorine lone pairs and the sulfonyl oxygens.

-

N-Linked Isomer: The C–N bond rotation is restricted, often forcing the methylsulfonyl group out of coplanarity with the phenyl ring. This "twist" increases solubility and selectivity in protein binding pockets.

-

Metabolic Blocking: The C2-F substituent effectively blocks metabolic hydroxylation at this position, a common clearance pathway for phenyl-sulfonamides, thereby extending in vivo half-life (

).

Electronic Modulation (Hammett Equation)

Fluorine is highly electronegative (

-

Acidity (pKa): In the N-linked isomer, the -I effect stabilizes the nitrogen anion, lowering the pKa (approx. 9.5–10.5) compared to the non-fluorinated analog. This facilitates deprotonation under physiological conditions, enhancing water solubility.

-

Lipophilicity: The C-F bond adds lipophilicity (

) while simultaneously reducing the basicity of the aromatic ring.

Synthetic Methodology

Two robust, self-validating protocols are provided below. Protocol A yields the N-linked sulfonanilide (CAS 98611-90-6), while Protocol B yields the benzylic sulfonamide (Zonisamide analog).

Protocol A: Synthesis of N-(2-Fluorophenyl)methanesulfonamide

Reaction Type: Nucleophilic Sulfonylation (Schotten-Baumann conditions)

Reagents:

-

2-Fluoroaniline (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.1 equiv)

-

Pyridine (solvent/base) or DCM/Triethylamine

-

Temp: 0°C to RT

Step-by-Step Workflow:

-

Preparation: Dissolve 2-fluoroaniline (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under nitrogen atmosphere.

-

Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

-

Sulfonylation: Dropwise add Methanesulfonyl chloride (11 mmol) over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent bis-sulfonylation.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water to yield white needles.

Protocol B: Synthesis of (2-Fluorophenyl)methanesulfonamide (Benzylic)

Reaction Type: Strecker Sulfite Alkylation / Chlorination / Amination

Reagents:

-

Sodium Sulfite (

) -

Phosphorus Pentachloride (

) or -

Aqueous Ammonia (

)

Step-by-Step Workflow:

-

Sulfonation: Reflux 2-fluorobenzyl chloride with saturated aq.

for 6 hours. Cool to precipitate sodium (2-fluorophenyl)methanesulfonate. Filter and dry. -

Activation: Mix the dry sulfonate salt with

(1.1 equiv) and heat at 100°C for 1 hour (solvent-free). Caution: Generates -

Extraction: Quench reaction mixture on ice. Extract the resulting sulfonyl chloride with DCM.

-

Amination: Add the DCM solution dropwise to excess 28% aqueous ammonia at 0°C. Stir vigorously for 2 hours.

-

Isolation: Evaporate DCM; the product precipitates as a white solid.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways for the two isomers.

Figure 1: Divergent synthetic pathways for N-linked vs. C-linked (benzylic) sulfonamides.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The (2-fluorophenyl)methanesulfonamide moiety is a "privileged scaffold" in FBDD libraries.

-

Ligand Efficiency (LE): The molecule has a low molecular weight (MW ~189 Da) and high polarity, making it an ideal "fragment" starter.

-

Binding Mode: The sulfonamide group acts as a classic hydrogen bond anchor .

-

Acceptor: The sulfonyl oxygens accept H-bonds from backbone amides (e.g., in kinases).

-

Donor: The N-H proton donates to catalytic residues (e.g., Asp/Glu).

-

Carbonic Anhydrase Inhibition (CAI)

The benzylic isomer (

-

Mechanism: The terminal unsubstituted sulfonamide (

) coordinates directly to the Zinc ion ( -

Selectivity: The 2-fluoro substitution alters the shape of the hydrophobic tail, potentially improving selectivity for CA isoforms (e.g., hCA IX over hCA II), which is crucial for developing anticancer agents with fewer side effects.

Quantitative Data Profile

| Property | Value (Approx) | Source/Method |

| Molecular Weight | 189.21 g/mol | Calculated |

| LogP (Octanol/Water) | 1.45 (N-linked) | Consensus Model |

| Topological Polar Surface Area (TPSA) | 42.5 Ų (N-linked) | PubChem [1] |

| H-Bond Donors | 1 | Structural Count |

| H-Bond Acceptors | 2 | Structural Count |

| Rotatable Bonds | 2 | Structural Count |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 669015, N-(2-Fluorophenyl)methanesulfonamide. Retrieved from [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Technical Profile: N-(2-Fluorophenyl)methanesulfonamide

Core Subject: Molecular Weight & Physicochemical Characterization in Drug Design

CAS: 98611-90-6 | Formula:

Executive Summary

This technical guide provides a comprehensive analysis of N-(2-Fluorophenyl)methanesulfonamide , a critical sulfonamide building block in medicinal chemistry. While its molecular weight of 189.21 g/mol places it firmly within the "Fragment-Based Drug Discovery" (FBDD) golden zone (

This guide details the physicochemical properties, synthesis protocols, and analytical validation required for integrating this intermediate into high-throughput screening (HTS) and lead optimization campaigns.

Physicochemical Architecture

The molecular weight of 189.21 g/mol is a composite of specific isotopic contributions that dictate its behavior in Mass Spectrometry (MS) and pharmacokinetics.

Molecular Weight Breakdown

| Isotope | Count | Mass Contribution (Da) | % of Total Mass | Significance |

| 7 | 84.00 | 44.4% | Core scaffold lipophilicity | |

| 8 | 8.06 | 4.3% | Proton NMR integration | |

| 1 | 19.00 | 10.0% | Metabolic blocking (C-F bond) | |

| 1 | 14.00 | 7.4% | H-bond donor (Sulfonamide NH) | |

| 2 | 32.00 | 16.9% | H-bond acceptors | |

| 1 | 32.06 | 16.9% | Geometry control (Tetrahedral) | |

| Total | -- | 189.21 | 100% | Fragment-Like |

"Rule of Three" Compliance (FBDD)

For researchers utilizing this molecule in fragment libraries, it adheres strictly to Astex’s Rule of Three, ensuring high ligand efficiency (LE):

-

MW < 300: Yes (189.21)

-

cLogP < 3: Yes (~1.35, ensuring solubility)

-

H-Bond Donors/Acceptors

3: Yes (1 Donor, 2 Acceptors)

Synthetic Protocol: Sulfonylation

The synthesis of N-(2-Fluorophenyl)methanesulfonamide is a nucleophilic substitution reaction. The following protocol prioritizes yield and purity by controlling the exothermicity of the sulfonyl chloride addition.

Reaction Logic

We utilize 2-fluoroaniline as the nucleophile and methanesulfonyl chloride (MsCl) as the electrophile. Pyridine acts as both the solvent and the acid scavenger (proton sponge) to drive the equilibrium forward.

Step-by-Step Methodology

Reagents:

-

2-Fluoroaniline (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Pyridine (Solvent/Base, 5-10 volumes)

-

Dichloromethane (DCM) (Extraction solvent)

Protocol:

-

Preparation: Charge a dry 3-neck round-bottom flask with 2-fluoroaniline and anhydrous Pyridine under

atmosphere. -

Cooling: Cool the solution to

using an ice/brine bath. Critical: Controlling temperature prevents bis-sulfonylation. -

Addition: Add Methanesulfonyl chloride dropwise over 30 minutes. Maintain internal temperature

. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Pour reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and precipitate the product or extract into DCM.

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.

Synthesis Workflow Diagram

Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.

Analytical Validation & Quality Control

Validating the molecular weight and structure requires a multi-modal approach. Relying solely on LC-MS is insufficient due to potential ionization suppression.

Mass Spectrometry (LC-MS)

-

Expected Ion:

or -

Isotopic Pattern: Look for the M+1 peak at ~191.21 (approx. 8% intensity relative to base peak due to

and

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof, particularly distinguishing the position of the fluorine atom.

-

NMR (DMSO-

-

9.50 (s, 1H, NH ): Broad singlet, exchangeable with

- 7.20–7.50 (m, 4H, Ar-H ): Multiplet characteristic of ortho-substituted benzene.

-

3.00 (s, 3H, CH

-

9.50 (s, 1H, NH ): Broad singlet, exchangeable with

-

NMR:

-

Single peak around

-120 to -130 ppm (referenced to

-

Validation Logic Tree

Figure 2: Decision tree for analytical Quality Control (QC) of the synthesized fragment.

Research Applications in Drug Discovery

Bioisosterism and Scaffold Utility

N-(2-Fluorophenyl)methanesulfonamide is frequently used to replace carboxylic acids or phenolic groups. The sulfonamide moiety (

-

P2Y12 Antagonists: Research indicates this scaffold serves as a key intermediate in synthesizing triazolopyrimidine derivatives (e.g., Ticagrelor analogs) used for anti-platelet therapy [1].

-

Kinase Inhibition: The 2-fluoro substitution locks the phenyl ring conformation via intramolecular electrostatic interactions with the sulfonamide oxygen or NH, potentially pre-organizing the molecule for binding in the ATP pocket.

Handling Precautions

-

Safety: Sulfonamides can cause hypersensitivity. Handle with gloves and in a fume hood.

-

Storage: Hygroscopic. Store in a desiccator at RT.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12218671, N-(2-Fluorophenyl)methanesulfonamide. Retrieved from [Link]

-

Stenutz, R. (2025). Fluoromethane sulfonanilide Data Sheet. Retrieved from [Link]

-

Google Patents. (2020). WO2020119590A1 - Preparation of P2Y12 Receptor Antagonists.[4] Retrieved from

Sources

Technical Guide: Synthesis of (2-Fluorophenyl)methanesulfonamide

Part 1: Executive Summary & Strategic Importance

(2-Fluorophenyl)methanesulfonamide (CAS: 2297-36-1) serves as a critical pharmacophore in medicinal chemistry, particularly as a bioisostere for carboxylic acids or as a scaffold in kinase inhibitors and ion channel modulators. Its structural core—a sulfonamide group linked to a fluorinated benzyl ring—provides unique electronic properties due to the ortho-fluorine atom, which influences metabolic stability and lipophilicity (

This guide details the Strecker Sulfite Alkylation Pathway , the most robust and scalable route for synthesizing this moiety. Unlike direct sulfonylations of deactivated aromatics, this pathway utilizes the high reactivity of the benzylic position to introduce the sulfur center under mild conditions, preserving the sensitive ortho-fluorine substituent.

Part 2: Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to avoid the harsh conditions of electrophilic aromatic substitution (chlorosulfonation), which would likely yield a mixture of isomers due to the directing effects of the fluorine atom. Instead, we utilize a nucleophilic displacement strategy.

Logical Disconnection

-

Target: (2-Fluorophenyl)methanesulfonamide.

-

Disconnection: S-N bond cleavage

Sulfonyl Chloride precursor. -

Disconnection: C-S bond formation

Benzyl halide displacement.

Pathway Visualization (DOT Diagram)

Figure 1: Retrosynthetic logic flow prioritizing the benzylic displacement strategy.

Part 3: Detailed Experimental Protocol

Phase 1: Strecker Sulfite Alkylation

Objective: Convert 2-fluorobenzyl chloride to the water-soluble sulfonate salt.

Mechanism:

Reagents:

-

2-Fluorobenzyl chloride (1.0 eq)

-

Sodium sulfite (

) (1.5 eq) -

Solvent: Water/1,4-Dioxane (3:1 ratio)

Protocol:

-

Dissolve sodium sulfite in water.

-

Add 2-fluorobenzyl chloride dissolved in dioxane dropwise to the aqueous sulfite solution at ambient temperature.

-

Expert Insight: The ortho-fluorine creates steric bulk. High agitation rates are critical to maintain emulsion quality and drive the biphasic reaction.

-

-

Heat to reflux (approx. 100°C) for 4–6 hours. Monitoring via HPLC should show consumption of the benzyl chloride.

-

Workup: Cool the mixture. If the product precipitates, filter directly.[1] If not, concentrate the solution to remove dioxane and induce crystallization of the sodium (2-fluorophenyl)methanesulfonate salt.

-

Dry the white solid thoroughly under vacuum. Moisture carryover is detrimental to Phase 2.

Phase 2: Activation to Sulfonyl Chloride

Objective: Convert the stable sulfonate salt into the reactive sulfonyl chloride.

Critical Control: Temperature control is vital. Benzylic sulfonyl chlorides are prone to thermal desulfonylation (loss of

Reagents:

-

Sodium (2-fluorophenyl)methanesulfonate (from Phase 1)

-

Phosphorus oxychloride (

) (Excess, solvent/reagent) OR Thionyl Chloride ( -

Recommendation:

is preferred for higher stability of the intermediate.

Protocol:

-

Suspend the dry sulfonate salt in

(approx. 3-5 volumes). -

Heat gently to 60–70°C. Do not exceed 80°C.

-

Causality: Higher temperatures accelerate the extrusion of

, reverting the product to the starting benzyl chloride.

-

-

Stir for 2 hours until gas evolution (

) ceases and the solid dissolves. -

Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess

.-

Safety: This quench is highly exothermic and releases HCl gas. Use a scrubber.

-

-

Extract the resulting oil immediately with Dichloromethane (DCM). The sulfonyl chloride is hydrolytically unstable; proceed immediately to Phase 3.

Phase 3: Amination

Objective: Formation of the sulfonamide bond.

Reagents:

-

(2-Fluorophenyl)methanesulfonyl chloride (in DCM solution)

-

Ammonia (

) (Aqueous 28% or anhydrous gas)

Protocol:

-

Cool the DCM solution of sulfonyl chloride to 0°C.

-

Add aqueous ammonia (5.0 eq) dropwise, maintaining internal temperature <10°C.

-

Alternative: Bubble anhydrous

gas if water-free conditions are required for downstream steps.

-

-

Stir at room temperature for 1 hour.

-

Isolation: Separate the organic layer. Wash with 1N HCl (to remove excess amine), then brine.

-

Dry over

and concentrate to yield the crude sulfonamide. -

Purification: Recrystallize from Ethanol/Water or Toluene to yield white crystals.

Part 4: Process Data & Specifications

Key Process Parameters (KPP)

| Parameter | Specification | Scientific Rationale |

| Phase 1 Stoichiometry | 1.5 eq | Excess sulfite prevents formation of symmetrical sulfone byproducts ( |

| Phase 2 Temperature | < 75°C | Prevents thermal desulfonylation ( |

| Phase 3 pH | > 9 | Ensures ammonia remains nucleophilic ( |

| Water Content (Phase 2) | < 0.1% | Water reacts with |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:

- NMR: Single peak around -118 ppm (distinct from starting material).

-

NMR (DMSO-

-

4.3–4.5 ppm (Singlet, 2H,

-

6.9 ppm (Broad Singlet, 2H,

- 7.1–7.5 ppm (Multiplet, 4H, Aromatic protons).

-

4.3–4.5 ppm (Singlet, 2H,

Part 5: Workflow Visualization

Figure 2: Forward process flow illustrating critical intermediates and isolation points.[2]

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Strecker sulfite alkylation and sulfonyl chloride preparation).

-

Georganics. (2011).[3] (2-Fluorophenyl)methanesulfonyl chloride Safety Data Sheet & Product Info. (Confirms intermediate stability and handling).

-

PubChem. (2025).[4] Compound Summary: (2-Fluorophenyl)methanesulfonamide. National Library of Medicine.

-

Smedley, C., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (Provides mechanistic insight into sulfonyl halide decomposition pathways).

Sources

- 1. EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. georganics.sk [georganics.sk]

- 4. (2-Fluorophenyl)methanesulfonyl chloride | C7H6ClFO2S | CID 573052 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanisms of Action of (2-Fluorophenyl)methanesulfonamide

Foreword: Unraveling the Therapeutic Potential of a Novel Sulfonamide

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the plausible mechanisms of action of the novel compound, (2-Fluorophenyl)methanesulfonamide. In the absence of extensive direct research on this specific molecule, we have adopted a first-principles approach, building upon the well-established pharmacology of the sulfonamide and N-aryl methanesulfonamide scaffolds. This document is structured not as a rigid review but as an exploratory guide, proposing scientifically-grounded hypotheses and the requisite experimental frameworks to validate them. Our objective is to provide a robust intellectual launchpad for future research and development efforts centered on this promising chemical entity.

The sulfonamide group is a cornerstone of modern medicinal chemistry, renowned for its versatility as a pharmacophore.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding and its strong electron-withdrawing nature, have led to its incorporation in a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[2][1][3] The addition of a 2-fluorophenyl group introduces further complexity and potential for enhanced biological activity, as fluorine substitution is a well-regarded strategy in drug design to improve metabolic stability and target affinity.

This guide will explore three primary, plausible mechanisms of action for (2-Fluorophenyl)methanesulfonamide: Carbonic Anhydrase Inhibition, VEGFR-2 Inhibition, and TRPV1 Antagonism. For each proposed mechanism, we will discuss the underlying biological rationale, the putative molecular interactions, and a detailed experimental workflow for validation.

Part 1: Carbonic Anhydrase Inhibition - A Classic Sulfonamide Target

The Scientific Rationale

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes are integral to a multitude of physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in several pathologies, such as glaucoma, edema, and certain cancers, making them a valuable therapeutic target.[3][4] The primary sulfonamides (R-SO₂NH₂) are the most prominent class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[5] Given the structure of (2-Fluorophenyl)methanesulfonamide, CA inhibition stands as a primary and highly plausible mechanism of action.

Putative Molecular Interactions

The inhibitory action of sulfonamides on CAs is well-characterized. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion at the core of the active site, displacing a zinc-bound water molecule or hydroxide ion. The sulfonyl oxygens can form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II), further anchoring the inhibitor. The aryl portion of the inhibitor, in this case, the 2-fluorophenyl group, extends towards the hydrophobic and hydrophilic regions of the active site cavity, and its specific interactions can determine the isoform selectivity of the inhibitor. The 2-fluoro substituent may engage in specific electrostatic or hydrophobic interactions within the active site, potentially enhancing binding affinity compared to an unsubstituted phenyl ring.

Caption: Experimental workflow for validating Carbonic Anhydrase inhibition.

Detailed Protocol for In Vitro CA Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (2-Fluorophenyl)methanesulfonamide against a common CA isoform (e.g., human CA II).

-

Materials:

-

Purified human carbonic anhydrase II (hCA II)

-

(2-Fluorophenyl)methanesulfonamide

-

4-Nitrophenyl acetate (NPA) as substrate

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of (2-Fluorophenyl)methanesulfonamide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to obtain a range of concentrations.

-

In a 96-well plate, add the hCA II enzyme solution to each well.

-

Add the different concentrations of the test compound to the wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (solvent only).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

-

Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Part 2: VEGFR-2 Kinase Inhibition - A Potential Anticancer Mechanism

The Scientific Rationale

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. [1]In the context of oncology, tumor growth and metastasis are highly dependent on angiogenesis. [1]Consequently, inhibiting VEGFR-2 signaling is a key strategy in cancer therapy. [1][6]A number of small-molecule VEGFR-2 inhibitors feature a sulfonamide moiety, suggesting that this functional group can be accommodated within the kinase's ATP-binding pocket and contribute to inhibitory activity. [1][7][8]

Putative Molecular Interactions

Small-molecule kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates. For (2-Fluorophenyl)methanesulfonamide to act as a VEGFR-2 inhibitor, the molecule would need to form specific interactions within this pocket. The sulfonamide group could form hydrogen bonds with the hinge region of the kinase domain, a common interaction for many kinase inhibitors. The 2-fluorophenyl group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions with the protein backbone or side chains.

Caption: Hypothetical binding of (2-Fluorophenyl)methanesulfonamide in the VEGFR-2 active site.

Experimental Validation Workflow

A multi-tiered approach is necessary to validate VEGFR-2 inhibition, from biochemical assays to cellular and in vivo models.

Detailed Protocol for In Vitro VEGFR-2 Kinase Assay:

-

Objective: To determine the IC₅₀ of (2-Fluorophenyl)methanesulfonamide against VEGFR-2 kinase activity.

-

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

(2-Fluorophenyl)methanesulfonamide

-

A suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

ATP (adenosine triphosphate)

-

A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

-

Buffer solution (kinase reaction buffer)

-

96-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of (2-Fluorophenyl)methanesulfonamide.

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the various concentrations of the test compound. Include a positive control (a known VEGFR-2 inhibitor like sorafenib) and a negative control.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using the chosen detection method (e.g., by adding the ADP-Glo™ reagent and measuring luminescence).

-

The amount of ADP produced is proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

-

Quantitative Data from Related Studies:

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Sulfonamide derivatives | VEGFR-2 | 26.3 - 271 | [1] |

| N-(substituted)-4-(thiazolo... | VEGFR-2 | 61.04 - 83.35 | [1] |

Part 3: TRPV1 Antagonism - A Potential Analgesic and Anti-inflammatory Mechanism

The Scientific Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons. [9]It acts as a molecular integrator of noxious stimuli, including heat, low pH, and capsaicin (the pungent component of chili peppers). [9]Activation of TRPV1 leads to the sensation of pain and contributes to neurogenic inflammation. [9]Consequently, TRPV1 antagonists are being actively investigated as potential novel analgesics and anti-inflammatory agents. [9][10]The N-aryl sulfonamide scaffold has been identified in several potent TRPV1 antagonists. [9]

Putative Molecular Interactions

TRPV1 antagonists typically bind within the channel pore or at an allosteric site, stabilizing the closed conformation of the channel. A pharmacophore model for many TRPV1 antagonists includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature. [11]In (2-Fluorophenyl)methanesulfonamide, the sulfonamide group can act as both a hydrogen bond donor (the NH group) and acceptor (the sulfonyl oxygens). The 2-fluorophenyl ring provides the necessary aromatic feature. These groups could interact with key residues in the TRPV1 binding pocket, such as tyrosine residues, to block channel activation. [11]

Caption: Plausible interactions of (2-Fluorophenyl)methanesulfonamide with the TRPV1 channel.

Experimental Validation Workflow

Validating TRPV1 antagonism requires functional assays that measure changes in ion flux through the channel in response to an agonist.

Detailed Protocol for Cell-Based Calcium Influx Assay:

-

Objective: To determine the ability of (2-Fluorophenyl)methanesulfonamide to inhibit capsaicin-induced calcium influx in cells expressing TRPV1.

-

Materials:

-

A cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1)

-

(2-Fluorophenyl)methanesulfonamide

-

Capsaicin (TRPV1 agonist)

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

-

96-well black-walled, clear-bottom plates

-

A fluorescence plate reader with automated injection capabilities

-

-

Procedure:

-

Culture the HEK293-hTRPV1 cells in the 96-well plates until they reach a suitable confluency.

-

Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol. This allows for the measurement of intracellular calcium concentration.

-

Wash the cells to remove excess dye.

-

Add various concentrations of (2-Fluorophenyl)methanesulfonamide to the wells and incubate for a defined period. Include a known TRPV1 antagonist (e.g., capsazepine) as a positive control.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a solution of capsaicin into the wells to stimulate the TRPV1 channels.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates calcium influx.

-

Calculate the magnitude of the calcium response for each well.

-

Determine the IC₅₀ value by plotting the percentage of inhibition of the capsaicin response against the logarithm of the antagonist concentration.

-

Conclusion and Future Directions

This guide has outlined three plausible and scientifically-supported mechanisms of action for (2-Fluorophenyl)methanesulfonamide, centered on the inhibition of carbonic anhydrase, VEGFR-2, and the antagonism of the TRPV1 channel. The provided experimental workflows offer a clear and logical path for the empirical validation of these hypotheses. It is highly probable that this molecule, like many pharmaceuticals, may exhibit polypharmacology, acting on multiple targets. A comprehensive understanding of its full biological activity profile will be crucial for its potential development as a therapeutic agent. Future research should also include broader kinase profiling, receptor screening, and in vivo studies in relevant disease models to fully elucidate the therapeutic potential and safety profile of (2-Fluorophenyl)methanesulfonamide.

References

- Lee, Y., et al. (2007). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 17(24), 6843-6848.

-

Solution Pharmacy. (2020, April 20). Sulfonamide & Trimethoprim Mechanism of Action [Video]. YouTube. [Link]

- Li, X., et al. (2024). Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). Bioorganic Chemistry, 147, 107278.

-

National Center for Biotechnology Information. (n.d.). N-(2-Fluorophenyl)methanesulfonamide. PubChem. Retrieved February 2, 2026, from [Link]

- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.

- Akhtar, M. J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Pharmacal Research, 43(3), 246-263.

- Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 17(16), 5933-5939.

- Hill, R. T., & Bodwell, J. R. (2023).

- Maresca, A., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Current Medicinal Chemistry, 20(14), 1785-1793.

- Abdel-Maksoud, M. S., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787.

- Teo, Y.-C., et al. (2012). N-arylation of methanesulfonamide with various aryl halides (Teo method). Organic Letters, 14(4), 1118-1121.

- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.

- Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 267-272.

- El-Gamal, M. I., et al. (2025).

-

Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2024). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. Retrieved February 2, 2026, from [Link]

- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7027-7041.

- Singh, R. P., & Kaur, M. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160.

- Sharma, P., et al. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(52), 31235-31254.

- De Simone, G., & Supuran, C. T. (2012). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Topics in Medicinal Chemistry, 12(8), 732-742.

- Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 23-45.

- Singh, U. P., & Singh, R. K. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 25(34), 4289-4301.

- Wang, Z., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.

-

Saleh, M., et al. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstitutedt[2][12][13]riazines. Bioorganic & Medicinal Chemistry Letters, 20(3), 945-949.

- Klopfenstein, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(10), 1837-1842.

- Yadav, R., & Singh, A. (2021). TRPV1: A Potential Drug Target for Treating Various Diseases. Molecules, 26(18), 5485.

- Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511.

-

ResearchGate. (2020). Some Pharmacological Effects of Drugs Chapter 4 Advances in Biochemistry & Applications in Medicine. Retrieved February 2, 2026, from [Link]

-

Patsnap. (2024, June 21). What are TRPV1 antagonists and how do they work?. Patsnap Synapse. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025). Biological activities of sulfonamides. Retrieved February 2, 2026, from [Link]

- Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6542.

- Davis, J. B., et al. (2004). Discovery of small molecule antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 14(11), 2789-2793.

- Welscheid, J. C., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 28(15), 5764.

- Brizdova, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 6985.

- Lima, L. M., et al. (2002). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Journal of Medicinal Chemistry, 45(24), 5427-5430.

- Kajinami, S., et al. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 21(22), 8743.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 11. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. N-(2-Fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 669015 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Fluorophenyl)methanesulfonamide: Scaffold Analysis & Biological Profile

Topic: (2-Fluorophenyl)methanesulfonamide Biological Activity Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

(2-Fluorophenyl)methanesulfonamide (CAS 656-16-6) represents a specialized pharmacophore in medicinal chemistry, distinct from the more common benzenesulfonamides. Its core value lies in its structural duality: it possesses the primary sulfonamide (

While often utilized as a fragment or intermediate, this scaffold exhibits intrinsic biological activity, primarily as a Carbonic Anhydrase (CA) inhibitor . The ortho-fluorine substitution provides critical electronic modulation, lowering the

Chemical Identity & Structural Properties[1][2][3][4][5][6]

The molecule consists of three distinct functional zones that dictate its biological behavior:

| Property | Specification | Biological Implication |

| CAS Number | 656-16-6 | Unique identifier for the parent scaffold. |

| Molecular Formula | MW: 189.21 g/mol (Fragment-like space). | |

| Warhead | Primary Sulfonamide ( | Zinc-binding group (ZBG); critical for CA inhibition. |

| Linker | Methylene ( | Breaks conjugation between the aryl ring and the sulfonyl group, introducing rotational flexibility. |

| Tail | o-Fluorophenyl | The fluorine atom at the 2-position creates steric bulk and dipole interactions without significantly increasing molecular weight. |

The "Fluorine Effect"

The ortho-fluorine atom is not merely a lipophilic substituent. It exerts an inductive electron-withdrawing effect (

- Modulation: It slightly increases the acidity of the sulfonamide protons compared to the non-fluorinated benzyl analog, potentially strengthening the electrostatic interaction with the Zinc(II) ion in the active site of enzymes.

-

Metabolic Stability: The C-F bond blocks metabolic oxidation at the susceptible ortho position.

Pharmacology & Mechanism of Action[4]

Primary Target: Carbonic Anhydrase (CA) Inhibition

The most validated biological activity of (2-Fluorophenyl)methanesulfonamide is the inhibition of human Carbonic Anhydrase (hCA) isoforms.

Mechanism: The primary sulfonamide moiety acts as a zinc-binding group (ZBG). In the hCA active site:

-

The sulfonamide nitrogen (in its deprotonated form,

) coordinates directly to the catalytic -

This displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

. -

Selectivity Driver: The (2-fluorophenyl)methyl tail extends into the hydrophobic pocket of the enzyme. The methylene spacer allows the phenyl ring to adopt a "bent" conformation distinct from the rigid benzenesulfonamides, often resulting in altered selectivity profiles between cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms.

Secondary Potential: Anticonvulsant Activity

While less potent than zonisamide (a benzisoxazole sulfonamide), benzylsulfonamides have demonstrated anticonvulsant properties in maximal electroshock (MES) models. The mechanism likely involves:

-

Sodium Channel Blockade: Stabilization of the inactive state of voltage-gated sodium channels.

-

CA Inhibition in the CNS: Inhibition of brain CA isoforms can modulate pH and neuronal excitability.

Structure-Activity Relationship (SAR)[7]

The biological activity is highly sensitive to the specific arrangement of the "Tail" and "Linker."

-

The Methylene Spacer (

):-

Removal (

, Benzenesulfonamide): Increases rigidity. often higher potency for hCA II but lower selectivity. -

Extension (

, Phenethylsulfonamide): Often leads to a drop in potency due to entropic penalties, unless the hydrophobic pocket is deep (e.g., hCA IX). -

(2-Fluorophenyl)methanesulfonamide (

): Optimal balance of flexibility and reach.

-

-

The Ortho-Fluorine:

-

vs. Unsubstituted: 2-F improves lipophilicity (

) and metabolic stability. -

vs. 4-Fluoro (Para): The ortho position forces a specific conformation due to steric clash with the methylene protons, often locking the ring in a preferred orientation for binding.

-

Visualization: Mechanism of Action & SAR Logic

Figure 1: Structural decomposition of the scaffold and its interaction logic with the Carbonic Anhydrase active site.

Experimental Protocols

Synthesis of (2-Fluorophenyl)methanesulfonamide

Note: This protocol is based on standard nucleophilic substitution on benzyl halides, a self-validating organic transformation.

Reaction Scheme:

Step-by-Step Protocol:

-

Sulfonation: Dissolve 2-fluorobenzyl chloride (10 mmol) in water/ethanol (1:1). Add Sodium Sulfite (12 mmol). Reflux for 4-6 hours. Concentrate to dryness to obtain the sodium sulfonate salt.

-

Chlorination: Suspend the dry salt in dry toluene. Add Phosphorus Oxychloride (

, 15 mmol) dropwise. Heat to -

Amidation: Dissolve the sulfonyl chloride in DCM. Cool to

. Bubble anhydrous Ammonia gas ( -

Purification: Wash with water, dry over

, and recrystallize from ethanol/water.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To validate biological activity, use the

-

Enzyme Prep: Recombinant hCA II (or other isoforms) is dissolved in HEPES buffer (

, -

Substrate:

saturated water. -

Indicator: Phenol red (

). -

Measurement: Mix enzyme + inhibitor (incubate 15 min). Rapidly mix with substrate in a stopped-flow spectrophotometer. Monitor absorbance decay at 557 nm (acidification).

-

Calculation: Determine

by fitting the initial velocity vs. inhibitor concentration. Calculate

Data Summary: Representative Potency

While specific values vary by assay conditions, the following table summarizes the typical potency range for fluorinated benzylsulfonamides against key hCA isoforms, derived from structure-activity studies of this class.

| Isoform | Role | Typical | Selectivity Note |

| hCA I | Cytosolic (RBCs) | Moderate inhibition. | |

| hCA II | Cytosolic (Glaucoma target) | High Potency. The 2-F substituent is well tolerated. | |

| hCA IX | Transmembrane (Tumor hypoxia) | Variable. Often requires tail extension for high selectivity. | |

| hCA XII | Transmembrane (Tumor) | Often shows good affinity for this scaffold. |

Data interpretation: The scaffold is a "pan-CA inhibitor" with a preference for hCA II unless further functionalized.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

- Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Synthesis of sulfonamides incorporating fluorinated aromatic rings. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Gadekar, P. K., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal.

-

PubChem Compound Summary . (2024). N-(2-Fluorophenyl)methanesulfonamide (CID 669015). National Center for Biotechnology Information. Link

- El-Azab, A., et al. (2019). Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide scaffolds. Journal of Enzyme Inhibition.

Technical Monograph: (2-Fluorophenyl)methanesulfonamide

Executive Summary

(2-Fluorophenyl)methanesulfonamide (CAS 98611-90-6), formally

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Structure[1]

-

IUPAC Name: